NAPHTHOL AS BENZOATE
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Overview
Description
NAPHTHOL AS BENZOATE is an organic compound with the molecular formula C24H17NO3 and a molecular weight of 367.4 g/mol. This compound is characterized by the presence of a naphthalene ring substituted with a phenylcarbamoyl group and a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of NAPHTHOL AS BENZOATE typically involves the reaction of naphthalen-2-yl benzoate with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
NAPHTHOL AS BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylcarbamoyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
NAPHTHOL AS BENZOATE is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of NAPHTHOL AS BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The naphthalene ring and benzoate ester contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
NAPHTHOL AS BENZOATE can be compared with other similar compounds, such as:
3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate: This compound has a similar structure but contains a hydrogen sulfate group instead of a benzoate ester.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and binding characteristics compared to other similar compounds.
Properties
CAS No. |
95490-30-5 |
---|---|
Molecular Formula |
C24H17NO3 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[3-(phenylcarbamoyl)naphthalen-2-yl] benzoate |
InChI |
InChI=1S/C24H17NO3/c26-23(25-20-13-5-2-6-14-20)21-15-18-11-7-8-12-19(18)16-22(21)28-24(27)17-9-3-1-4-10-17/h1-16H,(H,25,26) |
InChI Key |
ADTBJFVXCOYHAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2C(=O)NC4=CC=CC=C4 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
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